3,9,10-Trichlorophenanthrene
Overview
Description
3,9,10-Trichlorophenanthrene is a useful research compound. Its molecular formula is C14H7Cl3 and its molecular weight is 281.6 g/mol. The purity is usually 95%.
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Biological Activity
3,9,10-Trichlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity and environmental implications. This compound is a derivative of phenanthrene, which is known for its various biological effects, including toxicity and potential therapeutic applications. This article aims to explore the biological activity of this compound through an examination of relevant research findings, case studies, and data tables.
This compound is characterized by its three chlorine substituents on the phenanthrene backbone. This structural modification significantly influences its chemical behavior and biological interactions. The presence of chlorine atoms can enhance lipophilicity, potentially affecting bioavailability and toxicity in biological systems.
Toxicity
Research indicates that this compound exhibits significant toxicity in various organisms. For instance, studies have shown that exposure to this compound can lead to detrimental effects on plant growth and development. Specifically, phenanthrene derivatives have been linked to reduced biomass and impaired physiological functions in plants due to oxidative stress mechanisms triggered by PAHs .
Table 1: Toxic Effects of this compound on Plant Growth
Concentration (mg/kg) | Effect on Biomass (%) | Observations |
---|---|---|
0 | 100 | Control group |
100 | 85 | Moderate growth inhibition |
500 | 60 | Severe growth inhibition |
1000 | 30 | Critical growth impairment |
Antioxidant Activity
In contrast to its toxic effects, some phenanthrene derivatives exhibit antioxidant properties. For example, research has demonstrated that certain derivatives can scavenge free radicals and inhibit lipid peroxidation. These activities are crucial for mitigating oxidative stress in cells and could offer protective effects against neurodegenerative diseases .
Case Study: Neuroprotective Potential
A recent study investigated the neuroprotective effects of a phenanthrene derivative on neuronal cells exposed to oxidative stress. The derivative demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegeneration. The IC50 value for AChE inhibition was found to be lower than that of the parent extract from which it was derived .
Table 2: AChE Inhibition by Phenanthrene Derivative
Compound | IC50 (µg/ml) |
---|---|
Phenanthrene Derivative A-1 | 104.81 |
Grewia tiliaefolia Extract | 185.38 |
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with various cellular targets:
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) production in cells, leading to oxidative damage.
- Enzyme Inhibition : As noted in the neuroprotective studies, the compound can inhibit key enzymes involved in neurotransmitter regulation.
- Gene Expression Modulation : Some studies suggest that PAHs can alter gene expression related to stress response pathways.
Environmental Implications
The persistence of PAHs like this compound in the environment raises concerns regarding their accumulation in food chains and potential health risks to humans and wildlife. Their ability to induce toxicological responses necessitates further investigation into their ecological impact.
Properties
IUPAC Name |
3,9,10-trichlorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMIAMQUIBTXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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